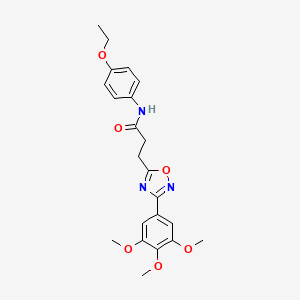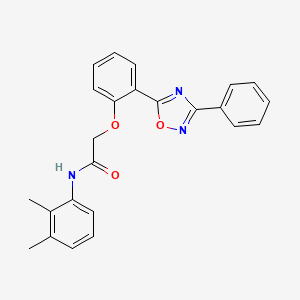
N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DPOAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the regulation of inflammation. Additionally, N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be due to the inhibition of certain signaling pathways that are involved in cell survival.
実験室実験の利点と制限
One advantage of using N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of different studies. Additionally, the synthesis method for N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is relatively simple and can be carried out in large quantities. However, one limitation of using N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its potential toxicity. While it has been shown to be safe in certain doses, higher doses may cause adverse effects.
将来の方向性
There are several future directions for the study of N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of research could be the development of new cancer therapies based on N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. Additionally, further studies could be carried out to investigate the potential anti-inflammatory and antimicrobial properties of N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. Finally, studies could be carried out to investigate the potential toxicity of N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and to determine the optimal dosage for use in scientific research.
合成法
The synthesis of N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(2-hydroxyphenoxy)acetamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The synthesis method has been optimized to yield a high purity product with good yields.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in various scientific research studies to investigate its potential applications in these areas. N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2,3-dimethylphenyl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-9-8-13-20(17(16)2)25-22(28)15-29-21-14-7-6-12-19(21)24-26-23(27-30-24)18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNOCWGOFCWPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


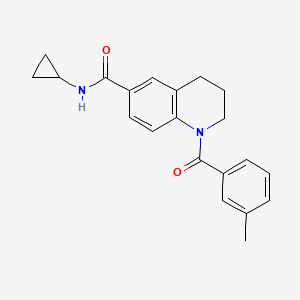

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide](/img/structure/B7705288.png)
![N'-[(Z)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705297.png)
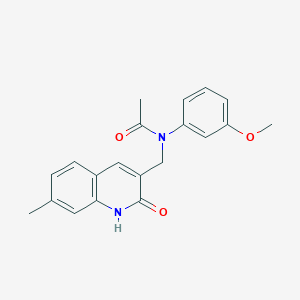
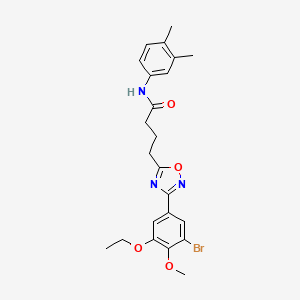

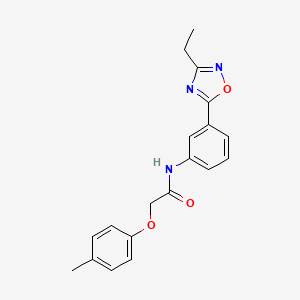
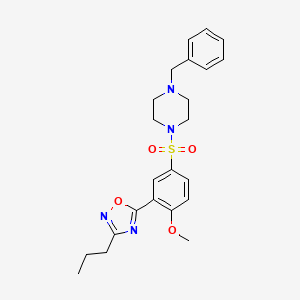
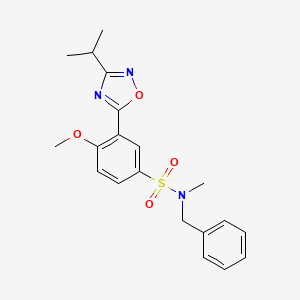
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7705335.png)

